molecular formula C15H13FO2 B6398486 4-(4-Fluoro-3-methylphenyl)-3-methylbenzoic acid CAS No. 1261955-92-3

4-(4-Fluoro-3-methylphenyl)-3-methylbenzoic acid

Cat. No.: B6398486
CAS No.: 1261955-92-3
M. Wt: 244.26 g/mol
InChI Key: SMHNOSOCBOFCFO-UHFFFAOYSA-N
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Description

4-(4-Fluoro-3-methylphenyl)-3-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids. It features a fluorine atom and a methyl group attached to the benzene ring, which can influence its chemical properties and reactivity. This compound is of interest in various fields of scientific research due to its unique structural characteristics.

Properties

IUPAC Name

4-(4-fluoro-3-methylphenyl)-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO2/c1-9-7-12(15(17)18)3-5-13(9)11-4-6-14(16)10(2)8-11/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMHNOSOCBOFCFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=C(C=C(C=C2)C(=O)O)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90689303
Record name 4'-Fluoro-2,3'-dimethyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261955-92-3
Record name 4'-Fluoro-2,3'-dimethyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoro-3-methylphenyl)-3-methylbenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluoro-3-methylphenylboronic acid and 3-methylbenzoic acid.

    Coupling Reaction: A Suzuki-Miyaura cross-coupling reaction is employed to couple the boronic acid with the benzoic acid derivative.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be used to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoro-3-methylphenyl)-3-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: this compound can be converted to 4-(4-Fluoro-3-methylphenyl)-3-carboxybenzoic acid.

    Reduction: The reduction of the carboxylic acid group yields 4-(4-Fluoro-3-methylphenyl)-3-methylbenzyl alcohol.

    Substitution: Substitution of the fluorine atom can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Fluoro-3-methylphenyl)-3-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and inhibition due to its structural features.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-3-methylphenyl)-3-methylbenzoic acid depends on its interaction with molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing its biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-3-methylphenylboronic acid
  • 4-Fluoro-3-methylbenzeneboronic acid
  • 4-Fluoro-3-methoxyphenylboronic acid

Uniqueness

4-(4-Fluoro-3-methylphenyl)-3-methylbenzoic acid is unique due to the presence of both a fluorine atom and a methyl group on the benzene ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. The specific positioning of these groups can lead to different interactions with molecular targets, making it a valuable compound for various applications.

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